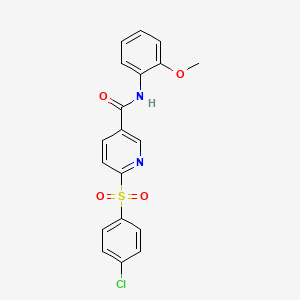![molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4](/img/structure/B2568278.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by a pyrido[2,3-d]pyrimidine core structure. This compound has various synthetic and potential biomedical applications owing to its multifaceted chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include:
Formation of the pyrido[2,3-d]pyrimidine core: through cyclization reactions.
Ethylation and methylation: to introduce the ethyl and methyl groups, respectively.
Coupling reactions: to attach the ethoxy and acetamide groups.
Reaction conditions: often involve the use of catalysts, specific pH conditions, and controlled temperatures to ensure the accuracy and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound would require:
Large-scale reactors for cyclization and coupling reactions.
Optimization of reaction conditions: to enhance yield and purity.
Purification steps: including crystallization and chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound might undergo oxidation, potentially forming quinone or other oxidized derivatives.
Reduction: It could also be reduced, likely affecting the pyrimidine ring or the acetyl group.
Substitution: Nucleophilic substitution reactions may occur, altering the ethoxy or acetamide functionalities.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Common organic solvents like ethanol, dichloromethane, or dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction conditions, the major products could include various oxidized, reduced, or substituted derivatives of the original compound, potentially influencing its biological activity and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
As an intermediate in organic synthesis , enabling the creation of novel compounds.
In methodological studies focused on reaction mechanisms and optimization.
Biology
As a potential enzyme inhibitor due to its structural similarity to nucleotide analogs.
Used in biochemical assays to study enzyme kinetics and binding affinities.
Medicine
Investigated for its antiviral or anticancer properties due to its potential to interfere with DNA replication or protein synthesis.
Could serve as a drug prototype in the development of new therapeutic agents.
Industry
In pharmaceutical manufacturing for the production of advanced chemical intermediates.
Agricultural chemicals: : Potential use as a lead compound for designing pesticides or herbicides.
Wirkmechanismus
Molecular Targets and Pathways Involved
The compound's mechanism of action likely involves:
Interaction with nucleic acids: or proteins, potentially inhibiting key enzymes or pathways.
Binding to receptor sites: on enzymes, affecting their activity and downstream signaling pathways.
Inhibiting processes like DNA replication or protein synthesis, thus exerting antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine derivatives: : Structurally related compounds with variations in the substituents.
2,4-Dioxo compounds: : Sharing the dioxopyrimidine core but differing in side chains.
Ethylated analogs: : Compounds with ethyl groups but lacking the pyrido structure.
Highlighting Its Uniqueness
The unique combination of ethoxy, ethyl, and acetamide groups in this compound differentiates it from other pyrimidine derivatives. This specific arrangement may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity, making it valuable for specialized research applications.
There you have it: a detailed look into 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
Eigenschaften
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFGOGTAFSXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)
![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide](/img/structure/B2568206.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2568208.png)





![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
